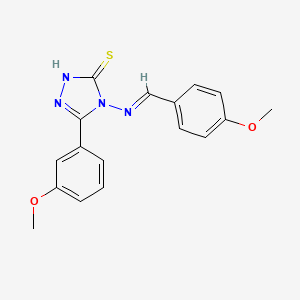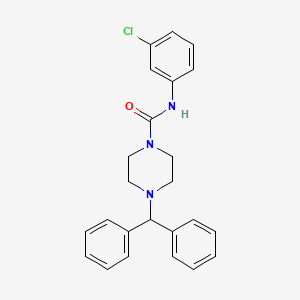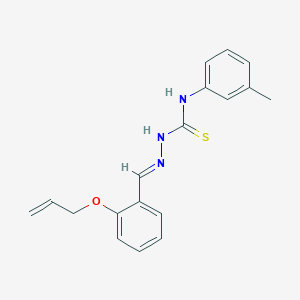
4-((4-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Metoxibencilideno)amino)-5-(3-metoxifenil)-4H-1,2,4-triazol-3-tiol es un compuesto químico que pertenece a la clase de derivados de triazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-((4-Metoxibencilideno)amino)-5-(3-metoxifenil)-4H-1,2,4-triazol-3-tiol típicamente implica la condensación de 4-metoxibenzaldehído con 4-amino-5-(3-metoxifenil)-4H-1,2,4-triazol-3-tiol. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido, como el ácido clorhídrico, en condiciones de reflujo. El producto resultante se purifica luego por recristalización a partir de un solvente apropiado, como etanol o metanol.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, para lograr mayores rendimientos y pureza. Además, la producción industrial probablemente involucraría el uso de reactores de flujo continuo y sistemas de purificación automatizados para mejorar la eficiencia y reducir los costos.
Análisis De Reacciones Químicas
Tipos de reacciones
4-((4-Metoxibencilideno)amino)-5-(3-metoxifenil)-4H-1,2,4-triazol-3-tiol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo tiol se puede oxidar para formar un enlace disulfuro.
Reducción: El grupo imina se puede reducir para formar una amina.
Sustitución: Los grupos metoxilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y yodo.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos comunes incluyen haluros, aminas y tioles.
Principales productos formados
Oxidación: Formación de derivados de disulfuro.
Reducción: Formación de derivados de amina.
Sustitución: Formación de varios derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas.
Mecanismo De Acción
El mecanismo de acción de 4-((4-Metoxibencilideno)amino)-5-(3-metoxifenil)-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se cree que su actividad antimicrobiana resulta de su capacidad para interrumpir la membrana celular de bacterias y hongos. En el contexto de sus propiedades anticancerígenas, el compuesto puede inhibir enzimas clave involucradas en la división celular e inducir la apoptosis (muerte celular programada) en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-((4-Metoxibencilideno)amino)-5-fenil-4H-1,2,4-triazol-3-tiol
- 4-((4-Metoxibencilideno)amino)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-tiol
- 4-((4-Metoxibencilideno)amino)-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol
Singularidad
La singularidad de 4-((4-Metoxibencilideno)amino)-5-(3-metoxifenil)-4H-1,2,4-triazol-3-tiol radica en su patrón de sustitución específico, que puede influir en su actividad biológica y reactividad química. La presencia de grupos metoxilo en posiciones específicas en los anillos de benceno puede afectar la capacidad del compuesto para interactuar con objetivos moleculares y sufrir diversas reacciones químicas.
Propiedades
Fórmula molecular |
C17H16N4O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-8-6-12(7-9-14)11-18-21-16(19-20-17(21)24)13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |
Clave InChI |
CVKCKXPJBJMKHE-WOJGMQOQSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018501.png)


![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12018527.png)

![6-imino-2-oxo-N,7-bis(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12018532.png)


![ethyl 2-[2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12018557.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018558.png)

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018563.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12018577.png)
